molecular formula C8H6ClOPS2 B15196453 2-(Chlorothiophen-2-ylphosphoryl)thiophene CAS No. 93973-60-5

2-(Chlorothiophen-2-ylphosphoryl)thiophene

Katalognummer: B15196453
CAS-Nummer: 93973-60-5
Molekulargewicht: 248.7 g/mol
InChI-Schlüssel: WVOFHDINDBSIJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Chlorothiophen-2-ylphosphoryl)thiophene is a heterocyclic compound containing a thiophene ring substituted with a chlorothiophenylphosphoryl group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chlorothiophen-2-ylphosphoryl)thiophene typically involves the phosphorylation of 2-chlorothiophene. One common method is the reaction of 2-chlorothiophene with a phosphorylating agent such as phosphorus oxychloride (POCl3) under controlled conditions. The reaction is usually carried out in the presence of a base like pyridine to facilitate the formation of the phosphorylated product .

Industrial Production Methods: Industrial production of thiophene derivatives, including this compound, often involves large-scale phosphorylation reactions using automated reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Chlorothiophen-2-ylphosphoryl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

2-(Chlorothiophen-2-ylphosphoryl)thiophene has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(Chlorothiophen-2-ylphosphoryl)thiophene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of their activity. The phosphoryl group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets .

Vergleich Mit ähnlichen Verbindungen

    2-Chlorothiophene: A simpler derivative with a chlorine atom substituted at the 2-position of the thiophene ring.

    Thiophene-2-phosphoryl chloride: Contains a phosphoryl chloride group instead of a chlorothiophenylphosphoryl group.

Uniqueness: 2-(Chlorothiophen-2-ylphosphoryl)thiophene is unique due to the presence of both a chlorothiophenyl and a phosphoryl group, which imparts distinct electronic and steric properties.

Eigenschaften

CAS-Nummer

93973-60-5

Molekularformel

C8H6ClOPS2

Molekulargewicht

248.7 g/mol

IUPAC-Name

2-[chloro(thiophen-2-yl)phosphoryl]thiophene

InChI

InChI=1S/C8H6ClOPS2/c9-11(10,7-3-1-5-12-7)8-4-2-6-13-8/h1-6H

InChI-Schlüssel

WVOFHDINDBSIJZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CSC(=C1)P(=O)(C2=CC=CS2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.